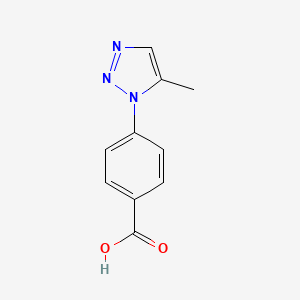
Ethyl 2-(4-chlorophenyl)ethanecarboximidate hydrochloride
Overview
Description
Ethyl 2-(4-chlorophenyl)ethanecarboximidate hydrochloride is a chemical compound with the molecular formula C10H13Cl2NO . It is available for purchase from various chemical suppliers .
Physical And Chemical Properties Analysis
Ethyl 2-(4-chlorophenyl)ethanecarboximidate hydrochloride has physical and chemical properties such as melting point, boiling point, and density .Scientific Research Applications
Biodegradation Enhancement of Pollutants
- A study focused on enhancing the aerobic biodegradation of 1,2-dibromoethane (EDB) in groundwater using ethane or propane and inorganic nutrients, which significantly stimulated the biodegradation of EDB under specific conditions (Hatzinger, Streger, & Begley, 2015).
Hydrolysis and Environmental Impact
- Research on hydrolysis rate constants for chlorinated methanes, ethanes, ethenes, and propanes in aqueous solutions explored their environmental persistence and reactivity, providing insights into the hydrolytic behavior of similar compounds (Jeffers, Ward, Woytowitch, & Wolfe, 1989).
Advanced Oxidation Processes
- A study identified organic intermediates in the degradation of 2,4-dichlorophenoxyacetic acid by Fe3+/H2O2 and Fe3+/H2O2/UV, revealing potential pathways for the degradation of chlorinated organic compounds in wastewater treatment (Sun & Pignatello, 1993).
Catalytic Hydrodehalogenation
- The catalytic hydrodehalogenation of chlorinated ethylenes using palladium and hydrogen for water treatment highlighted an effective method for removing chlorinated pollutants from water, demonstrating complete removal of certain contaminants within minutes (Schreier & Reinhard, 1995).
properties
IUPAC Name |
ethyl 2-(4-chlorophenyl)ethanimidate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO.ClH/c1-2-13-10(12)7-8-3-5-9(11)6-4-8;/h3-6,12H,2,7H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHFFEGOTKUGIKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=N)CC1=CC=C(C=C1)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



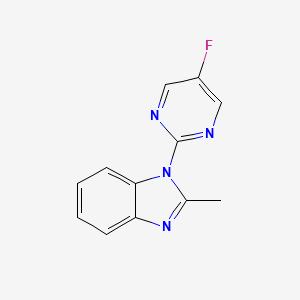
![N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2926733.png)
![4-[2-(4-Ethylphenoxy)ethyl]piperazine-1-carbaldehyde](/img/structure/B2926734.png)
![N-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]naphthalene-2-sulfonamide](/img/structure/B2926735.png)
![1-(4-Amino-1,2,5-oxadiazol-3-yl)-5-[(1H-benzimidazol-2-ylthio)methyl]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B2926736.png)
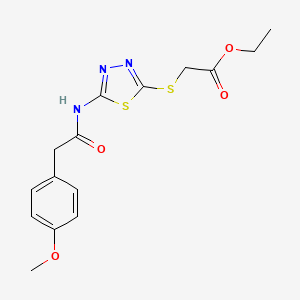
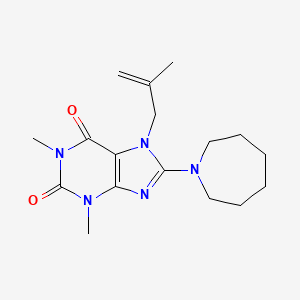
![5-((4-(4-Fluorophenyl)piperazin-1-yl)(phenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2926741.png)
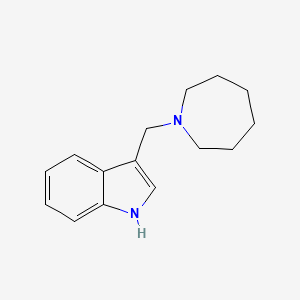

![Ethyl 2-(4-bromo-2-{[(4-chlorophenyl)imino]methyl}-6-methoxyphenoxy)acetate](/img/structure/B2926747.png)
